16,17-dichloro-11-thia-2,9,13,20-tetrazapentacyclo[10.8.0.02,10.03,8.014,19]icosa-1(20),3,5,7,9,12,14,16,18-nonaene
Overview
Description
9,10-Dichlorobenzimidazo[2’,1’:2,3][1,3]thiazolo[4,5-b]quinoxaline is a complex heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various scientific domains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-dichlorobenzimidazo[2’,1’:2,3][1,3]thiazolo[4,5-b]quinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with appropriate nucleophiles. One common method includes the reaction of 2,3-dichloroquinoxaline with thioureas in a solvent such as 1,4-dioxane. This reaction yields thiazolo[4,5-b]quinoxaline derivatives . The reaction conditions often involve moderate temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 9,10-dichlorobenzimidazo[2’,1’:2,3][1,3]thiazolo[4,5-b]quinoxaline are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
9,10-Dichlorobenzimidazo[2’,1’:2,3][1,3]thiazolo[4,5-b]quinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the presence of chlorine atoms, this compound readily undergoes nucleophilic substitution reactions with different nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thioureas and other nucleophiles, with solvents like 1,4-dioxane and catalysts to facilitate the reaction.
Oxidation and Reduction:
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
9,10-Dichlorobenzimidazo[2’,1’:2,3][1,3]thiazolo[4,5-b]quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 9,10-dichlorobenzimidazo[2’,1’:2,3][1,3]thiazolo[4,5-b]quinoxaline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the observed biological effects . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential as an antimicrobial and anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroquinoxaline: A precursor in the synthesis of 9,10-dichlorobenzimidazo[2’,1’:2,3][1,3]thiazolo[4,5-b]quinoxaline.
Thiazolo[4,5-b]quinoxaline Derivatives: Compounds with similar structures and biological activities.
Imidazo[2,1-b][1,3]thiazines: Another class of heterocyclic compounds with comparable chemical properties.
Uniqueness
9,10-Dichlorobenzimidazo[2’,1’:2,3][1,3]thiazolo[4,5-b]quinoxaline is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
16,17-dichloro-11-thia-2,9,13,20-tetrazapentacyclo[10.8.0.02,10.03,8.014,19]icosa-1(20),3,5,7,9,12,14,16,18-nonaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Cl2N4S/c16-7-5-10-11(6-8(7)17)19-14-13(18-10)21-12-4-2-1-3-9(12)20-15(21)22-14/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAIXVBOYLBAMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C4=NC5=CC(=C(C=C5N=C4S3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Cl2N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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